

VX-984 (M9831): A Comparative Guide to its Kinase Specificity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the DNA-dependent protein kinase (DNA-PK) inhibitor **VX-984** (also known as M9831) with other relevant kinase inhibitors, supported by available experimental data. The focus of this document is to confirm the specificity of **VX-984** for DNA-PK over other kinases, particularly within the PI3K-related kinase (PIKK) family.

Executive Summary

VX-984 is a potent and highly selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2][3][4][5] In comprehensive kinase screening panels, **VX-984** demonstrates a remarkable specificity for DNA-PK. While it shows some activity against a few other kinases at higher concentrations, particularly members of the PI3K family, its potency against DNA-PK is significantly greater, establishing it as a valuable tool for studying DNA repair pathways and as a potential therapeutic agent.

Kinase Specificity Profile of VX-984

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and ensuring that its biological activity is primarily due to the inhibition of the intended target. The following table summarizes the available quantitative data on the inhibitory activity of **VX-984** against a panel of kinases.



Kinase Target	IC50 (nM)	% Inhibition at 1 μM	Notes
DNA-PK	0.6	>50%	High potency and primary target.
ΡΙ3Κα	-	>50%	Off-target activity at higher concentrations.
РІЗКβ	-	>50%	Off-target activity at higher concentrations.
ΡΙ3Κδ	-	>50%	Off-target activity at higher concentrations.
Other Kinases (from a panel of 397)	-	<50%	Demonstrates high selectivity.

Data compiled from publicly available research. A comprehensive IC50 panel for VX-984 against all PIKK family members (ATM, ATR, mTOR) is not readily available in the public domain.

Comparison with other DNA-PK Inhibitors

A comparative analysis with other known DNA-PK inhibitors, such as M3814 (Peposertib) and AZD7648, further highlights the landscape of DNA-PK inhibitor selectivity.



Inhibitor	DNA-PK IC50 (nM)	Selectivity Notes
VX-984 (M9831)	0.6	Highly selective with some off-target activity against PI3K isoforms at 1 μ M.
M3814 (Peposertib)	<3	Described as a selective DNA-PK inhibitor with substantially greater potency against DNA-PK than other PI3K/PIKK family members.[1][6][7][8]
AZD7648	0.6	In a panel of 397 kinases, only DNA-PK, PI3Kα, PI3Kδ, and PI3Kγ showed >50% inhibition at 1 μΜ. It is >100-fold more selective for DNA-PK over PI3Kα and PI3Kδ, and 63-fold more selective over PI3Kγ.[6]

Experimental Protocols

The determination of kinase inhibitor specificity is typically achieved through in vitro kinase assays. While the specific, detailed protocol used for the full kinase panel screening of **VX-984** is proprietary, the general methodology involves the following steps:

Biochemical Kinase Assay (General Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

- Reagents and Materials:
 - Purified recombinant kinase (e.g., DNA-PKcs/Ku70/Ku80 complex)
 - Kinase-specific substrate (e.g., a peptide with a phosphorylation site)



- ATP (Adenosine triphosphate), often radiolabeled (e.g., [y-32P]ATP or [y-33P]ATP)
- Kinase reaction buffer (containing MgCl₂, DTT, and other necessary components)
- Test compound (VX-984) at various concentrations
- 96-well or 384-well assay plates
- Phosphocellulose paper or other capture membrane
- Scintillation counter or other detection instrument
- Assay Procedure:
 - The test compound (VX-984) is serially diluted to a range of concentrations.
 - The kinase, substrate, and test compound are pre-incubated in the kinase reaction buffer in the wells of the assay plate.
 - The kinase reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
 - The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
 - An aliquot of the reaction mixture is spotted onto phosphocellulose paper.
 - The paper is washed multiple times to remove unincorporated radiolabeled ATP.
 - The amount of incorporated radiolabel on the substrate is quantified using a scintillation counter.

Data Analysis:

 The kinase activity at each concentration of the inhibitor is calculated as a percentage of the activity in the control (no inhibitor).



 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinome Scanning

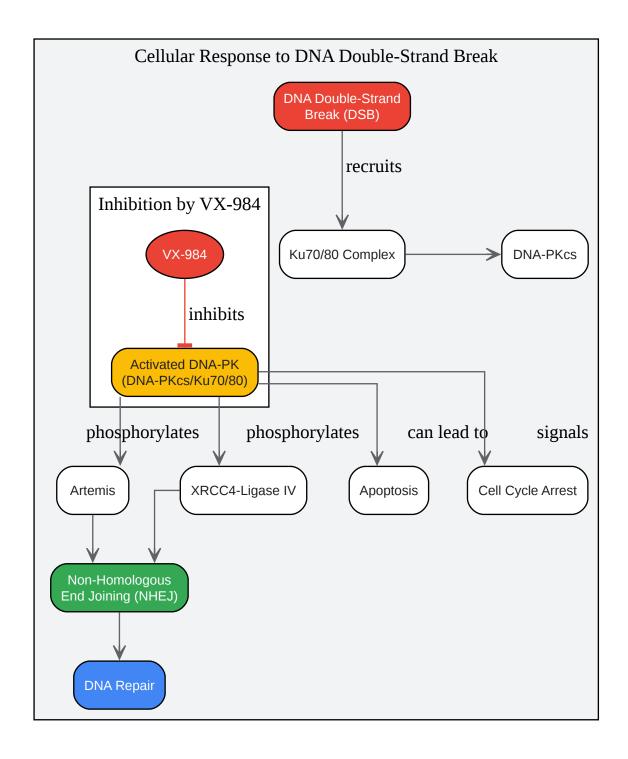
For broader selectivity profiling, a similar principle is applied across a large panel of kinases. This is often performed by specialized contract research organizations using high-throughput platforms. These platforms may utilize various detection methods, including:

- Radiometric Assays: As described above.
- Fluorescence-Based Assays: These assays measure changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate phosphorylation.
- Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
- Mobility Shift Assays: These assays use capillary electrophoresis to separate the phosphorylated and non-phosphorylated substrate based on charge and size differences.

Visualizing the DNA-PK Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.

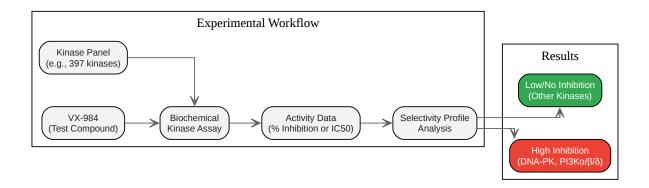




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Caption: DNA-PK signaling pathway in response to DNA damage and its inhibition by VX-984.





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Caption: General workflow for determining the kinase selectivity profile of an inhibitor.

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